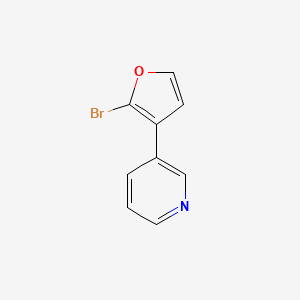
3-(2-Bromofuran-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromofuran-3-yl)pyridine: is an organic compound with the molecular formula C9H6BrNO It is a heterocyclic aromatic compound that contains both a pyridine ring and a furan ring, with a bromine atom attached to the furan ring
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromofuran-3-yl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and in the study of reaction mechanisms.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. , and this compound may exhibit similar properties.
Industry: The compound can be used in the development of new materials, such as polymers and advanced materials with specific electronic or optical properties. Its unique structure makes it a candidate for use in various industrial applications.
Mecanismo De Acción
Target of Action
It’s worth noting that brominated furan compounds are often used in the synthesis of pharmaceuticals due to their potential biological activity .
Mode of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound can be replaced by other groups, allowing the compound to interact with its targets in various ways .
Biochemical Pathways
Brominated compounds are often involved in various biochemical reactions, including those related to the synthesis of pharmaceuticals .
Pharmacokinetics
The bromine atom in the compound could potentially affect its bioavailability, as brominated compounds are often used in drug design due to their potential to improve pharmacokinetic properties .
Result of Action
Brominated compounds like this are often used in the synthesis of pharmaceuticals, suggesting they may have a range of potential effects depending on the specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Bromofuran-3-yl)pyridine . These factors can include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound .
Safety and Hazards
Direcciones Futuras
The synthesis of novel pyridine derivatives, such as 3-(2-Bromofuran-3-yl)pyridine, through palladium-catalyzed one pot Suzuki cross-coupling reaction has been described . This suggests potential future directions in the synthesis of novel pyridine derivatives. Additionally, the anti-inflammatory effects of pyrimidines suggest potential future directions in the development of new anti-inflammatory agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromofuran-3-yl)pyridine typically involves the bromination of furan followed by coupling with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a brominated furan with a pyridine boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it a versatile and efficient method for the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromofuran-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hypervalent iodine compounds and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine-furan derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Comparación Con Compuestos Similares
2-Bromopyridine: Another brominated pyridine derivative, but with the bromine atom on the pyridine ring instead of the furan ring.
3-Bromofuran: A simpler compound with only the furan ring brominated, lacking the pyridine ring.
Bipyridine Derivatives: Compounds containing two pyridine rings, which are used in various applications, including as ligands in coordination chemistry.
Uniqueness: 3-(2-Bromofuran-3-yl)pyridine is unique due to its combination of a brominated furan ring and a pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Propiedades
IUPAC Name |
3-(2-bromofuran-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNMGUMZMKHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(OC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


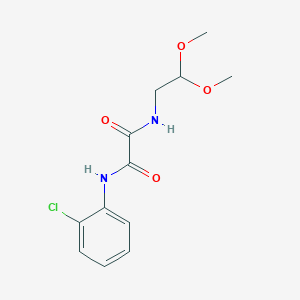
![1-(3,4-Dimethoxyphenyl)-2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)ethanone](/img/structure/B2982602.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)

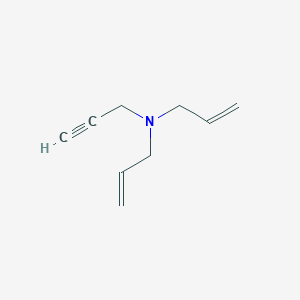
![N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2982611.png)
![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)
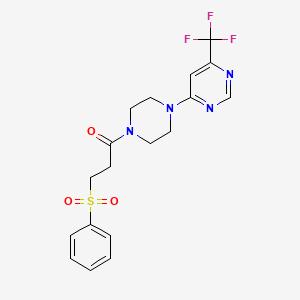
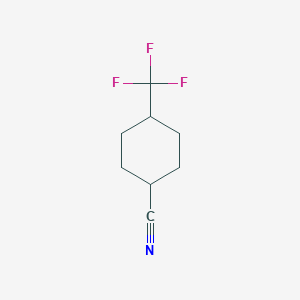
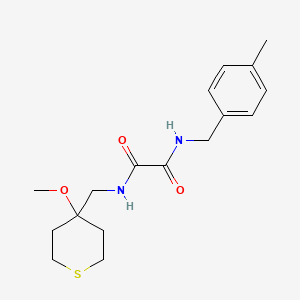
![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)
